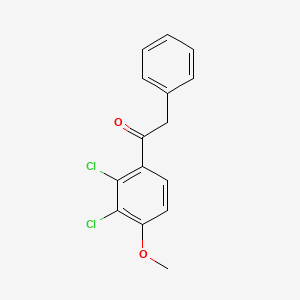![molecular formula C16H19ClN2O B8564530 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8564530.png)
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 5-chloro-2-quinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetaldehyde or 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidine ring and an ethanol group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H19ClN2O |
|---|---|
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O/c17-14-2-1-3-15-13(14)4-5-16(18-15)19-9-6-12(7-10-19)8-11-20/h1-5,12,20H,6-11H2 |
Clave InChI |
IYTGRZLVQBOFEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCO)C2=NC3=C(C=C2)C(=CC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Tridec-2-yn-1-yl)oxy]oxane](/img/structure/B8564452.png)


![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)

![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)



![8-(Pyridin-3-yl)-2-azaspiro[4.5]decane](/img/structure/B8564496.png)


![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B8564536.png)
![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
